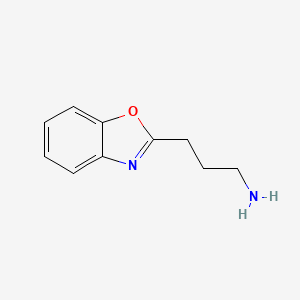

3-(1,3-benzoxazol-2-yl)-1-propanamine

Description

Contextualizing Benzoxazole (B165842) Derivatives within Advanced Organic Synthesis

Benzoxazole and its derivatives are pivotal heterocyclic compounds in organic chemistry. tandfonline.com They are frequently used as starting materials for the synthesis of larger, more complex structures, particularly in medicinal and materials chemistry. rsc.orgjocpr.com The synthesis of the benzoxazole scaffold has been a primary focus for the synthetic chemistry community, leading to a wide array of developed methodologies. thieme-connect.de

Traditional and modern synthetic strategies for creating benzoxazole derivatives are numerous and continue to evolve. A common and foundational method is the condensation of 2-aminophenols with various carbonyl compounds, such as carboxylic acids or aldehydes, under different reaction conditions. rsc.orgthieme-connect.de Researchers have developed various protocols using 2-aminophenol (B121084) as the main precursor, reacting it with substrates like benzyl (B1604629) alcohol, alkynones, isothiocyanates, and ketones. rsc.org

Advancements in synthetic chemistry have introduced greener and more efficient methods. These include the use of reusable catalysts like Brønsted acidic ionic liquid gels and magnetic nanoparticles (Fe3O4@SiO2-SO3H), which often allow for solvent-free conditions, shorter reaction times, and high yields. rsc.orgajchem-a.com The development of such protocols highlights the ongoing effort to make the synthesis of these important scaffolds more economical and environmentally friendly. rsc.orgajchem-a.com The versatility of the benzoxazole ring allows for extensive functionalization, enabling the creation of a vast library of derivatives for various research applications. rsc.org

Table 1: Selected Synthetic Methods for Benzoxazole Derivatives

| Reactants | Catalyst/Conditions | Key Advantages | Reference(s) |

|---|---|---|---|

| 2-Aminophenol and Aromatic Aldehydes | Isosorbide-initiated poly epichlorohydrin-cored (ISO-PECH) polyamine organocatalyst in methanol | Economical, reusable catalyst, high yield (92-99%), short reaction time (2-5 min), easy workup. | rsc.org |

| 2-Aminophenol and Aldehydes | Brønsted acidic ionic liquid gel | Solvent-free, high yield (85-98%), reusable catalyst (up to 5 runs). | rsc.org |

| 2-Aminophenol and Aromatic Aldehydes | Fe3O4@SiO2-SO3H magnetic nanoparticles | Solvent-free, simple separation, reusable catalyst, high efficiency. | ajchem-a.com |

| 2-Aminophenol and Carboxylic Acids | Polyphosphoric acid (PPA) | Common condensation agent for forming the oxazole (B20620) ring. | mdpi.com |

Strategic Importance of the 1-Propanamine Moiety as a Functional Handle in Scaffold Design

The 1-propanamine moiety attached to the benzoxazole core in 3-(1,3-benzoxazol-2-yl)-1-propanamine is of significant strategic importance in scaffold design. Amine groups are fundamental functional handles in organic synthesis and medicinal chemistry. The propargylamine (B41283) moiety, a close relative, is recognized for its multifunctionality, possessing a basic and nucleophilic amino group. researchgate.net This reactivity allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of diverse organic molecules, including nitrogen-containing heterocycles. researchgate.net

In scaffold design, the primary amine of the propanamine group serves as a key point for derivatization. It allows for the covalent attachment of various other molecular building blocks, enabling the systematic construction of new, more complex molecules with tailored properties. mdpi.com This "bottom-up" approach is crucial for creating libraries of compounds for screening purposes. mdpi.com The flexibility of the three-carbon chain (propyl group) provides spatial separation between the rigid benzoxazole scaffold and the reactive amine, which can be crucial for optimizing interactions with other molecules or materials. Synthetic compounds featuring a 1,3-bis(aryloxy)propan-2-amine structure have demonstrated biological activity, underscoring the utility of the propanamine backbone in designing new chemical entities. nih.gov

Overview of Key Research Avenues for this compound in Non-Biological Applications

While much of the research on benzoxazole derivatives has been in the biological realm, their unique physicochemical properties make them attractive for non-biological applications, particularly in materials science. researchgate.netchemistryjournal.net Research into the non-biological uses of compounds like this compound is an expanding field.

Key research avenues include:

Fluorescent Probes and Imaging: Certain benzoxazole derivatives exhibit fluorescent properties, which are being explored for use in imaging and detection technologies. chemistryjournal.net Their structural characteristics make them candidates for development as fluorescent chemosensors for specific ions. mdpi.com

Materials Science and Optical Properties: There is significant interest in using benzoxazole derivatives to develop advanced materials with specific optical properties. chemistryjournal.net These properties are relevant for applications in optoelectronics, such as in the fabrication of light-emitting devices and sensors. chemistryjournal.net

Industrial Chemistry: Beyond the laboratory, benzoxazole derivatives are investigated for various industrial applications, including their potential use in the production of polymers and other specialty chemicals. chemistryjournal.net The stable heterocyclic structure of the benzoxazole core can impart desirable thermal and chemical stability to polymers.

Corrosion Inhibition: The general class of benzoxazole and benzothiazole (B30560) derivatives has been noted for possessing anticorrosive properties, suggesting a potential application in protecting metals. tandfonline.comresearcher.life

Interdisciplinary Perspectives in Compound Exploration: Bridging Synthetic, Computational, and Materials Sciences

The exploration of this compound and related compounds exemplifies the power of interdisciplinary research, which merges synthetic, computational, and materials sciences. researchgate.netchemistryjournal.net This collaborative approach accelerates the discovery and optimization of new molecules and materials.

Synthetic chemistry provides the foundation by developing methods to build the molecular scaffold and its derivatives. thieme-connect.de Advances in green chemistry and catalysis are making these syntheses more efficient and sustainable. ajchem-a.com

Computational chemistry plays a critical predictive role. chemistryjournal.net Techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) calculations are used to model molecular behavior and predict properties. nih.govresearchgate.net For instance, computational studies on benzoxazole derivatives have been used to analyze their electronic structure and ligand-receptor interactions. chemistryjournal.netnih.gov This in silico analysis helps researchers prioritize which derivatives to synthesize and test, saving time and resources. nih.govdntb.gov.ua

Materials science then takes these synthesized and computationally vetted compounds and investigates their real-world applications. chemistryjournal.net This includes assessing their optical and electronic properties, their stability, and their performance as components in devices like sensors or as anticorrosive agents. chemistryjournal.netresearcher.life The synergy between these fields allows for a rational design cycle: a compound is designed computationally, created synthetically, and then tested for material properties, with the results feeding back to inform the design of the next generation of molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzoxazol-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBKDDXNZLOROC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development for 3 1,3 Benzoxazol 2 Yl 1 Propanamine

Retrosynthetic Strategies and Identification of Key Precursors

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the logical disconnection of a target molecule into simpler, commercially available precursors. For 3-(1,3-benzoxazol-2-yl)-1-propanamine, the most logical retrosynthetic disconnection involves the formation of the benzoxazole (B165842) ring system.

The most prevalent and robust method for constructing the 1,3-benzoxazole core is the condensation reaction between a 2-aminophenol (B121084) derivative and a carboxylic acid or its activated form (e.g., acyl chloride, ester, or aldehyde). eurekaselect.comresearchgate.netbenthamdirect.com Applying this strategy, the C2-N bond of the benzoxazole ring is disconnected. This reveals two primary precursors:

2-Aminophenol : This provides the benzene (B151609) and oxazole (B20620) heteroatoms (O and N).

A C4 synthon with a terminal amine and a terminal carboxylic acid (or equivalent) functionality : The ideal precursor for the side chain is 4-aminobutanoic acid or its derivatives.

To prevent unwanted side reactions, such as self-polymerization or the amine group of the side chain competing in the cyclization, a protection strategy is necessary. The primary amine of the 4-aminobutanoic acid precursor must be masked with a suitable protecting group (e.g., Boc, Cbz) that is stable during the condensation and cyclization steps but can be removed cleanly in the final step.

Therefore, the key precursors identified through this retrosynthetic approach are 2-aminophenol and an N-protected 4-aminobutanoic acid , such as tert-butyl (4-oxobutyl)carbamate.

Figure 1: Retrosynthetic Analysis of this compound

Conventional Multi-Step Synthetic Approaches and Yield Optimization

Translating the retrosynthetic strategy into a forward synthesis involves a sequence of carefully controlled reactions. A conventional laboratory-scale synthesis of this compound typically involves three to four main steps.

Amine Protection : The synthesis begins with the protection of the amino group of a suitable precursor, such as 4-aminobutanoic acid, to prevent its interference in the subsequent cyclization step.

Amide Coupling : The N-protected amino acid is then coupled with 2-aminophenol to form an amide intermediate. This reaction often requires activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. nih.govnih.gov Alternatively, peptide coupling agents can be used.

Cyclodehydration : The crucial benzoxazole ring is formed by an intramolecular cyclodehydration reaction of the amide intermediate. This step is typically promoted by heat, often by refluxing in a solvent like toluene (B28343) with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion. nih.gov Acid catalysts such as p-toluenesulfonic acid (TsOH) can also be employed to facilitate the ring closure. nih.gov

Deprotection : The final step involves the removal of the protecting group from the propanamine side chain to yield the target compound. For a Boc group, this is typically achieved under acidic conditions (e.g., with trifluoroacetic acid or HCl). nih.gov

Optimization of this process involves selecting the appropriate protecting group, choosing an efficient coupling agent to maximize the yield of the amide intermediate, and fine-tuning the temperature and catalytic conditions for the cyclization step to minimize byproduct formation.

Table 1: Conventional Multi-Step Synthesis Scheme

| Step | Reaction | Typical Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Protection | 4-aminobutanoic acid, Boc-anhydride, Base (e.g., NaOH) | To protect the primary amine on the side chain. |

| 2 | Amide Formation | N-Boc-4-aminobutanoic acid, Thionyl Chloride or Oxalyl Chloride, then 2-aminophenol, Et₃N, EtOAc. nih.gov | To form the N-(2-hydroxyphenyl)amide intermediate. |

| 3 | Cyclization | Intermediate from Step 2, p-Toluenesulfonic acid (TsOH), Toluene, Reflux with Dean-Stark trap. nih.gov | Intramolecular cyclodehydration to form the benzoxazole ring. |

Advanced and Sustainable Synthetic Protocols for Benzoxazole Derivatives

While conventional methods are effective, modern synthetic chemistry emphasizes the development of more sustainable, efficient, and scalable processes. These advanced protocols are broadly applicable to the synthesis of various benzoxazole derivatives, including this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com Compared to conventional heating, which can be slow and inefficient, microwave irradiation provides rapid and uniform heating by directly coupling energy with the molecules in the reaction mixture. eurekaselect.combenthamdirect.com This often leads to dramatically reduced reaction times, higher yields, and improved product purity. tandfonline.com

For benzoxazole synthesis, microwaves effectively promote the condensation of 2-aminophenols with carboxylic acids, aldehydes, or nitriles. eurekaselect.comresearchgate.net The technique has been successfully paired with various catalytic systems, including deep eutectic solvents (DES), which act as both solvent and catalyst, providing an environmentally benign reaction medium. mdpi.com

Table 2: Examples of Microwave-Assisted Benzoxazole Synthesis

| Reactants | Catalyst / Medium | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-chlorophenol + Benzaldehyde | [CholineCl][oxalic acid] (DES) | 120 | 15 min | 91 | mdpi.com |

| 2-Aminophenol + Benzaldehyde | [CholineCl][oxalic acid] (DES) | 120 | 15 min | 95 | mdpi.com |

| 2-Aminophenol + 4-Nitrobenzaldehyde | [CholineCl][oxalic acid] (DES) | 120 | 15 min | 94 | mdpi.com |

For large-scale industrial production, continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, scalability, and consistency. semopenalex.org Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, enabling the safe use of highly reactive intermediates and exothermic reactions. acs.orgnih.gov

Protocols for the continuous synthesis of benzoxazoles have been developed, demonstrating enhanced efficiency and reduced waste. One such method employs a heterogeneous manganese-based catalyst in a flow system, using oxygen as a green oxidant and allowing for the continuous regeneration of the catalyst. rsc.orgnortheastern.edu This approach minimizes metal leaching and is significantly faster than equivalent batch procedures. rsc.org Multistep flow processes have also been designed to generate highly functionalized benzoxazoles, where unstable lithiated intermediates are generated and quenched in-line, a process that is difficult to control in large batch reactors. acs.orgnih.gov Life cycle assessments confirm that these continuous flow methods provide tangible sustainability benefits over batch syntheses. semopenalex.org

The replacement of volatile and hazardous organic solvents with greener alternatives is a central goal of sustainable chemistry. Several green solvents have proven effective for benzoxazole synthesis.

Polyethylene Glycol (PEG) : PEG is a non-toxic, biodegradable, and recyclable solvent. mdpi.com PEG-400, in particular, has been used as an efficient medium for the synthesis of benzoxazole and benzimidazole (B57391) derivatives, often leading to excellent yields and simple workup procedures. researchgate.netrsc.org Due to its low vapor pressure and thermal stability, it is a safer alternative to many conventional solvents. mdpi.comias.ac.in

Water : As the most environmentally benign solvent, water is an ideal medium for chemical reactions. An efficient method for synthesizing benzoxazoles uses samarium triflate as a reusable acid catalyst in an aqueous medium, proceeding under mild conditions. organic-chemistry.org

Ethanol (B145695) : This bio-based solvent is a greener choice than many petroleum-derived solvents. It has been successfully employed as the reaction medium for the synthesis of benzoxazoles using various catalysts, including zirconium tetrachloride nih.gov and zinc sulfide (B99878) nanoparticles. ajgreenchem.com

Table 3: Benzoxazole Synthesis in Green Solvents

| Catalyst | Solvent | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Ceric Ammonium (B1175870) Nitrate (CAN) | PEG | Condensation | Recyclable solvent system, good yields. | ias.ac.in |

| Samarium Triflate | Water | Condensation | Mild conditions, reusable catalyst, environmentally benign. | organic-chemistry.org |

| ZrCl₄ | Ethanol | Multi-component | Low-cost catalyst, high yields, uses O₂ as oxidant. | nih.gov |

Catalysis is key to developing efficient and selective synthetic methods. Transition metals and nanocatalysts have been instrumental in advancing benzoxazole synthesis. nitrkl.ac.in

Copper (Cu) Catalysis : Copper catalysts are versatile and widely used for C-O and C-N bond formations. Readily available copper(II) ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as a magnetically recoverable catalyst for the sustainable synthesis of benzoxazoles. organic-chemistry.org Copper iodide (CuI) is also frequently used, often in combination with ligands like 1,10-phenanthroline, to catalyze the cyclization of ortho-haloanilides. organic-chemistry.org

Zirconium (Zr) Catalysis : Zirconium tetrachloride (ZrCl₄) is an inexpensive, water-tolerant, and low-toxicity Lewis acid. nih.gov It effectively catalyzes a one-pot, three-component reaction between catechols, aldehydes, and ammonium acetate (B1210297) in ethanol to produce a wide range of benzoxazole derivatives in high yields. nih.gov

Zinc Sulfide (ZnS) Nanocatalysis : Heterogeneous nanocatalysts offer the major advantage of easy separation and reusability. ZnS nanoparticles have been demonstrated as an effective, cheap, and stable catalyst for the one-pot synthesis of benzoxazoles from 2-aminophenols and aldehydes in ethanol at moderate temperatures. ajgreenchem.com The catalyst can be recovered and reused multiple times without a significant loss of activity. ajgreenchem.com

Table 4: Selected Catalytic Systems for Benzoxazole Synthesis

| Catalyst System | Substrates | Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| Copper(II) Ferrite Nanoparticles | N-(2-halophenyl)benzamides | NMP, K₂CO₃ | Magnetically separable and recyclable catalyst. | organic-chemistry.org |

| Zirconium Tetrachloride (ZrCl₄) | Catechols, Aldehydes, NH₄OAc | Ethanol, O₂ | Green, one-pot, three-component synthesis. | nih.gov |

| Zinc Sulfide (ZnS) Nanoparticles | 2-Aminophenol, Aldehydes | Ethanol, 70°C | Heterogeneous, reusable, high yields, short reaction times. | ajgreenchem.com |

| Ruthenium (Ru) Complex | 2-Aminophenol, Primary Alcohols | Toluene, 110°C | Heterogeneous, acceptorless dehydrogenative coupling. | acs.org |

Multi-Component Reactions (MCRs) for Enhanced Efficiency in the Synthesis of this compound

The synthesis of complex molecules like this compound can be significantly streamlined through the application of multi-component reactions (MCRs). These reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer considerable advantages in terms of efficiency, atom economy, and reduction of waste compared to traditional multi-step syntheses. While a direct one-pot MCR synthesis of this compound is not extensively documented, established MCRs such as the Passerini and Ugi reactions can be strategically employed to construct key precursors, which can then be further elaborated to the target molecule.

A plausible MCR-based approach involves the use of a protected aminoaldehyde or a related bifunctional component. For instance, a Passerini three-component reaction could theoretically involve 2-aminophenol, an isocyanide, and a protected form of 4-aminobutanal. The resulting α-acyloxy amide intermediate would contain the necessary carbon skeleton and functional groups, which upon subsequent cyclization and deprotection, would yield the desired this compound.

Similarly, the Ugi four-component reaction offers a versatile platform for the synthesis of complex amides that can serve as precursors to the target benzoxazole. A potential Ugi reaction could involve 2-aminophenol (acting as the amine component), a suitable carboxylic acid, an isocyanide, and a protected 4-aminobutanal. The resulting Ugi product, an α-acylamino carboxamide, would be a highly functionalized intermediate poised for cyclization to the benzoxazole ring system and subsequent deprotection of the primary amine.

Table 1: Representative Multi-Component Reaction Strategies for Precursors of this compound

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Key Intermediate |

| Passerini | 2-Aminophenol | Isocyanide (e.g., tert-Butyl isocyanide) | N-Boc-4-aminobutanal | - | α-Acyloxy amide |

| Ugi | 2-Aminophenol | Carboxylic Acid (e.g., Acetic acid) | Isocyanide (e.g., Cyclohexyl isocyanide) | N-Boc-4-aminobutanal | α-Acylamino carboxamide |

Strategies for Controlling Chemo-, Regio-, and Stereoselectivity in Synthesis

The synthesis of this compound requires precise control over several aspects of selectivity to ensure the formation of the desired product with high purity and yield.

Chemoselectivity: A primary challenge in the synthesis of the target molecule is the presence of multiple nucleophilic sites in the starting materials, particularly the amino and hydroxyl groups of 2-aminophenol. To achieve chemoselective acylation or reaction at the desired site, protecting group strategies are often employed. For instance, in a non-MCR approach involving the condensation of 2-aminophenol with a derivative of 4-aminobutanoic acid, the amino group of the latter must be protected (e.g., as a Boc-carbamate) to prevent self-condensation or other side reactions. The choice of protecting group is critical, as it must be stable under the reaction conditions for the benzoxazole ring formation and selectively removable at a later stage.

In the context of MCRs, the inherent reactivity of the functional groups often dictates the outcome. However, careful selection of reactants can influence chemoselectivity. For example, using a pre-formed imine in a Ugi-type reaction can direct the reaction pathway and prevent unwanted side reactions of the amine and carbonyl components.

Regioselectivity: The formation of the benzoxazole ring from a precursor like N-(2-hydroxyphenyl)-4-aminobutanamide must proceed with high regioselectivity to yield the 2-substituted benzoxazole. The cyclization is typically promoted by dehydrating agents or catalysts under thermal conditions. The regioselectivity is generally governed by the greater nucleophilicity of the phenolic oxygen compared to the amide nitrogen, leading to the preferential formation of the O-acyl intermediate, which then cyclizes to the benzoxazole. The choice of cyclization conditions, such as the type of acid or base catalyst and the reaction temperature, can be optimized to ensure high regioselectivity. For instance, the use of polyphosphoric acid (PPA) or Eaton's reagent is a common and effective method for promoting the regioselective cyclization to form 2-substituted benzoxazoles.

Stereoselectivity: The target compound, this compound, is achiral. However, the principles of stereoselectivity become crucial if chiral derivatives of this compound are desired. For instance, if a chiral center were to be introduced on the propanamine side chain, an asymmetric synthesis would be required. This could be achieved through several strategies:

Use of Chiral Starting Materials: Employing an enantiomerically pure precursor, such as a chiral protected 4-amino-x-substituted-butanoic acid, would lead to a chiral final product.

Chiral Catalysis: The use of a chiral catalyst during a key bond-forming step, such as a catalytic asymmetric reduction of a ketone precursor or an enantioselective alkylation, could induce stereoselectivity.

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be removed to yield the enantiomerically enriched product.

While not directly applicable to the synthesis of the achiral target molecule, these strategies are fundamental in the broader context of synthesizing structurally related and potentially bioactive chiral benzoxazole derivatives.

Table 2: Strategies for Selectivity Control in the Synthesis of this compound and its Analogues

| Selectivity Type | Strategy | Example Application | Key Parameters |

| Chemoselectivity | Protecting Groups | Use of N-Boc-4-aminobutanoic acid for condensation with 2-aminophenol. | Choice of protecting group, protection/deprotection conditions. |

| Regioselectivity | Directed Cyclization | Polyphosphoric acid (PPA) mediated cyclization of N-(2-hydroxyphenyl)-4-aminobutanamide. | Catalyst, temperature, reaction time. |

| Stereoselectivity | Chiral Pool Synthesis | Use of an enantiomerically pure amino acid derivative as a starting material for a chiral analogue. | Purity of the chiral starting material. |

| Stereoselectivity | Asymmetric Catalysis | Enantioselective reduction of a ketone precursor to a chiral alcohol. | Chiral catalyst, reaction conditions. |

Structural Elucidation and Conformational Analysis Methodologies

Application of Advanced Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopy is the primary tool for probing the molecular structure of organic compounds. By interacting with electromagnetic radiation, molecules reveal detailed information about their electronic structure, functional groups, and atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide distinct signals for each chemically non-equivalent nucleus, offering insights into the connectivity and electronic environment of atoms. docbrown.infochemicalbook.comdocbrown.infodocbrown.info

For 3-(1,3-benzoxazol-2-yl)-1-propanamine, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoxazole (B165842) ring and the aliphatic protons of the propanamine side chain. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), while the methylene (B1212753) (-CH₂-) and amine (-NH₂) protons of the side chain resonate at higher field strengths. docbrown.info The integration of these signals corresponds to the number of protons in each environment, and spin-spin coupling patterns reveal adjacent proton relationships.

The ¹³C NMR spectrum provides information on the carbon skeleton. docbrown.infodocbrown.infochemicalbook.comchemicalbook.com The benzoxazole ring carbons, particularly the one involved in the C=N-O system, are significantly deshielded and appear at lower field. The aliphatic carbons of the propyl chain appear in the upfield region of the spectrum. The chemical shifts are influenced by the electronegativity of nearby atoms, with carbons closer to the nitrogen and oxygen atoms showing greater shifts. docbrown.info

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.20 - 7.80 | Multiplet | Aromatic protons (C₄H₄) |

| ¹H | ~3.00 | Triplet | -CH₂- attached to benzoxazole |

| ¹H | ~2.80 | Triplet | -CH₂-NH₂ |

| ¹H | ~2.00 | Multiplet | Central -CH₂- of propyl chain |

| ¹H | ~1.50 | Broad Singlet | -NH₂ |

| ¹³C | ~164 | Singlet | C=N (Benzoxazole C2) |

| ¹³C | 110 - 151 | Multiple Singlets | Aromatic carbons |

| ¹³C | ~40 | Singlet | -CH₂-NH₂ |

| ¹³C | ~30 | Singlet | -CH₂- attached to benzoxazole |

Note: The data in this table is predictive and based on analyses of structurally similar compounds. Actual experimental values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. mdpi.comdocbrown.infonih.gov These methods measure the vibrations of bonds, which occur at characteristic frequencies.

For this compound, key absorptions in the IR spectrum would include:

N-H stretching: Primary amines typically show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. docbrown.info

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond of the benzoxazole ring gives a characteristic absorption around 1615-1680 cm⁻¹.

C-O stretching: The ether-like C-O-C bond within the benzoxazole ring shows strong absorptions in the 1200-1300 cm⁻¹ range.

C-N stretching: The aliphatic carbon-nitrogen single bond absorbs in the 1020-1250 cm⁻¹ region. docbrown.info

N-H bending: The scissoring vibration of the primary amine group is observed around 1590-1650 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes. mdpi.comnih.govnih.gov While IR spectroscopy is based on changes in dipole moment, Raman scattering depends on changes in polarizability. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond | Technique | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|---|

| Primary Amine | N-H stretch | IR | 3300 - 3500 (two bands) |

| Aromatic | C-H stretch | IR | > 3000 |

| Aliphatic | C-H stretch | IR | < 3000 |

| Benzoxazole Ring | C=N stretch | IR/Raman | ~1615 - 1680 |

| Benzoxazole Ring | C-O stretch | IR | ~1200 - 1300 |

| Aliphatic Amine | C-N stretch | IR | ~1020 - 1250 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. rsc.org

The molecular formula for this compound is C₁₀H₁₂N₂O, which corresponds to a molecular weight of approximately 176.22 g/mol . sigmaaldrich.com In an MS experiment, the molecule would be ionized to form a molecular ion [M]⁺. For this compound, the expected exact mass would be determined by HRMS, confirming its elemental composition.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Cleavage of the propyl side chain, particularly the bond beta to the benzoxazole ring (α-cleavage relative to the amine is less common but possible).

Loss of the aminopropyl group to give a stable benzoxazolyl cation.

Fragmentation of the benzoxazole ring itself under high-energy conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems and aromatic rings. nih.govnih.govresearchgate.net

The benzoxazole moiety in this compound contains a conjugated π-electron system. Therefore, the compound is expected to exhibit characteristic absorption bands in the UV region. researchgate.net These absorptions are typically due to:

π → π transitions:* These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic and heterocyclic system. They usually result in strong absorption bands.

n → π transitions:* These lower-energy transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen heteroatoms) to π* antibonding orbitals. These absorptions are typically weaker than π → π* transitions.

The exact position (λₘₐₓ) and intensity of these absorption bands can be influenced by the solvent and the electronic nature of substituents on the benzoxazole ring.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.govmdpi.comresearchgate.netresearchgate.net By diffracting X-rays off a single crystal of the compound, one can generate an electron density map from which the precise positions of all atoms in the crystal lattice can be determined.

While a specific crystal structure for this compound is not publicly available, the application of this technique would provide invaluable information:

Molecular Conformation: It would reveal the exact bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. This includes the planarity of the benzoxazole ring and the spatial arrangement of the flexible propanamine side chain.

The structural data from X-ray crystallography serves as a benchmark for computational models and helps to understand the solid-state properties of the material. researchgate.netresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of organic compounds. rsc.orgnih.gov

Thin-Layer Chromatography (TLC) is a rapid and simple qualitative method used to monitor reaction progress and assess the purity of a sample. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase (a solvent or mixture of solvents). The compound moves up the plate at a rate dependent on its affinity for the stationary and mobile phases, characterized by its retention factor (R_f). The presence of a single spot under various solvent conditions is a good indicator of purity.

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for separating components of a mixture and determining purity with high resolution and sensitivity. nih.govsielc.com For a compound like this compound, a reverse-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and is often expressed as a percentage of the total area of all detected peaks. HPLC is also scalable for the preparative isolation of the pure compound. sielc.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Propylamine (B44156) |

| Benzoxazole |

| [3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine |

| Acetonitrile |

Detailed Conformational and Configurational Studies in Solution and Solid States

Comprehensive searches of scientific literature and crystallographic databases did not yield specific studies detailing the conformational and configurational analysis of this compound in either the solution or solid state. While research has been conducted on the crystal structures and conformational properties of various other benzoxazole derivatives, this specific compound has not been the subject of such detailed investigation.

For instance, studies on more complex benzoxazole-containing molecules have utilized techniques like single-crystal X-ray diffraction to determine their three-dimensional structures in the solid state. researchgate.netsemanticscholar.orgnih.govnih.gov These analyses provide precise data on bond lengths, bond angles, and the planarity of the benzoxazole ring system in those particular derivatives. semanticscholar.orgnih.gov Furthermore, computational methods such as Density Functional Theory (DFT) have been employed to complement experimental data and to predict the molecular geometry of other benzoxazole compounds. semanticscholar.orgnih.gov

In solution, NMR spectroscopy is a primary tool for conformational analysis of related heterocyclic compounds, where vicinal coupling constants can help determine the preferred conformations of flexible side chains. nih.gov However, no such specific NMR studies focused on the conformational preferences of the propanamine side chain of this compound have been reported.

Due to the absence of specific research findings, no experimental or computational data tables on the conformational and configurational parameters for this compound can be provided at this time. Further research, including X-ray crystallography and solution-state NMR spectroscopy, would be required to elucidate these structural details.

Computational and Theoretical Chemistry Investigations of 3 1,3 Benzoxazol 2 Yl 1 Propanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of a molecule's electronic landscape. Methods such as Density Functional Theory (DFT) are widely used to investigate the electronic structure and predict the reactivity of complex organic molecules, including benzoxazole (B165842) derivatives. researchgate.netmedjrf.com

Density Functional Theory (DFT): DFT is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function. nih.gov For 3-(1,3-benzoxazol-2-yl)-1-propanamine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d,p), can determine optimized molecular geometry, electronic energies, and the distribution of electron density. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: FMO theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most likely to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net In benzoxazole-based systems, the HOMO is often delocalized over the aromatic rings, while the LUMO's location can be influenced by substituents, indicating sites susceptible to nucleophilic attack. frontiersin.org

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.org These maps use a color scale where red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netwalisongo.ac.id For this compound, an ESP map would likely show a negative potential around the oxygen and nitrogen atoms of the benzoxazole ring and the nitrogen of the amine group, highlighting these as key sites for interaction. mdpi.com

Conceptual DFT and Fukui Functions: Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness using reactivity descriptors derived from changes in electron density. nih.gov Fukui functions are a key tool in this area, identifying which atoms within a molecule are most likely to accept or donate electrons. researchgate.net These local reactivity descriptors pinpoint the specific sites for nucleophilic and electrophilic attacks, offering a more detailed picture of reactivity than FMO analysis alone. youtube.com

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment (μ) | 2.5 D | Measures the overall polarity of the molecule. |

| Global Hardness (η) | 2.35 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.6 eV | A global measure of electrophilic character. |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Solvent Effects

The aminopropyl side chain of this compound introduces significant conformational flexibility. Molecular modeling and dynamics simulations are essential for exploring this flexibility and understanding how the molecule behaves in different environments.

Conformational Landscapes: Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Due to the free rotation around the single bonds in the propyl chain, the molecule can adopt numerous conformations. Computational methods can map the potential energy surface to identify low-energy, stable conformers. This is crucial as the molecule's shape influences its physical properties and how it interacts with other molecules or surfaces.

Solvent Effects: The properties and behavior of a molecule can change dramatically in the presence of a solvent. acs.orgacs.org Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on the molecule's structure and electronic properties. researchgate.net For instance, in a polar solvent like methanol, the charge distribution of a benzoxazole derivative can be significantly altered, leading to shifts in its spectroscopic properties. mdpi.comresearchgate.net Time-resolved spectroscopic studies on related benzoxazole compounds have shown that solvent interactions, particularly with water, can significantly alter excited-state dynamics and inhibit certain photochemical processes. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrations, translations, and conformational changes. medjrf.com An MD simulation of this compound in a solvent box (e.g., water) would reveal how the flexible side chain moves and interacts with solvent molecules, providing insights into its solvation shell and dynamic behavior.

| Solvent | Polarity (ET(30)) | Calculated λmax (nm) |

|---|---|---|

| Gas Phase | N/A | 338 |

| Toluene (B28343) | 33.9 | 345 |

| Methanol | 55.4 | 352 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data or even predict spectra for unknown compounds.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions that give rise to UV-Vis absorption and emission spectra. researchgate.net Calculations on 1,3-benzoxazole and its derivatives have shown good agreement between theoretical predictions and experimental spectra, allowing for the assignment of specific electronic transitions (e.g., π→π*). frontiersin.orgresearchgate.net The solvent environment can also be included in these calculations to predict solvatochromic shifts. mdpi.com

Vibrational Spectroscopy (IR & Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. These theoretical frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental Infrared (IR) and Raman spectra. This comparison helps in assigning the observed vibrational bands to specific molecular motions, such as C-H stretches or ring deformations, thus confirming the molecular structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net Theoretical chemical shifts are calculated relative to a reference compound (e.g., tetramethylsilane) and can be compared directly with experimental spectra. This is particularly useful for complex molecules where spectral assignment is challenging, and studies on benzoxazole derivatives have demonstrated good agreement with experimental values. nih.govolemiss.edu

| Medium | Experimental λmax (nm) | Calculated λmax (nm) (TD-B3LYP/6-31+G(d)) |

|---|---|---|

| Gas Phase | 269 | 275 |

| Toluene | 271 | 277 |

| Methanol | 270 | 276 |

Elucidation of Reaction Mechanisms and Transition State Structures via Theoretical Approaches

Computational methods are invaluable for exploring the pathways of chemical reactions, providing insights that are often inaccessible through experiments alone. For this compound, this could involve studying its synthesis, functionalization, or degradation.

The synthesis of the benzoxazole core typically involves the cyclization of a precursor like 2-aminophenol (B121084). nih.gov Theoretical calculations can map out the entire reaction coordinate for such a process. organic-chemistry.org This involves:

Locating Reactants, Intermediates, and Products: The geometries of all species along the proposed reaction pathway are optimized to find their minimum energy structures.

Finding Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. Computational algorithms are used to locate these saddle points on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which determines the reaction rate.

By comparing the activation energies of different possible pathways, chemists can determine the most plausible reaction mechanism. For example, computational studies on the formation of benzoxazoles have been used to support a concerted reductive elimination mechanism over other possibilities by showing it to have a significantly lower reaction barrier. researchgate.net Such theoretical approaches could be applied to understand the specific reactions involving this compound. researchgate.netnih.gov

In Silico Screening for Structure-Property Relationships in Non-Biological Systems

In silico screening uses computational methods to explore the relationship between a molecule's structure and its properties, which is crucial for designing new materials with specific functions. While many studies on benzoxazoles focus on biological activity, their unique electronic and photophysical properties also make them interesting for non-biological applications, such as in materials science. ijpsdronline.comwho.intnih.govresearchgate.netmdpi.com

Ligand Binding to Metal Centers: The nitrogen atoms in the benzoxazole ring and the terminal amine group of this compound are potential coordination sites for metal ions. DFT calculations can be used to model the binding of this molecule to various metal centers. These studies can predict the geometry of the resulting metal complex, the strength of the metal-ligand bond, and the effect of coordination on the electronic properties of the benzoxazole moiety. This information is valuable for designing new catalysts, sensors, or metal-organic frameworks (MOFs).

Interactions with Material Surfaces: Understanding how organic molecules interact with surfaces is key to developing new coatings, molecular electronics, and sensors. Molecular dynamics simulations and DFT calculations can model the adsorption of this compound onto different surfaces (e.g., silica (B1680970), gold, graphene). These simulations can predict the preferred orientation of the molecule on the surface, the adsorption energy, and how the interaction modifies the electronic properties of both the molecule and the surface.

Structure-Property Relationships in Optoelectronics: Benzoxazole derivatives are known to have interesting optical properties. mdpi.com Theoretical studies on donor-π-acceptor (D-π-A) systems incorporating benzoxazole have shown that their absorption, emission, and nonlinear optical responses can be tuned by modifying their chemical structure. mdpi.commdpi.com In silico screening could be used to systematically modify the structure of this compound—for example, by adding electron-donating or withdrawing groups to the benzene (B151609) ring—and calculate how these changes affect properties like the HOMO-LUMO gap, absorption spectrum, and hyperpolarizability. This approach can rapidly identify promising candidates for applications in organic light-emitting diodes (OLEDs) or solar cells. mdpi.commdpi.com

| Compound ID | Key Structural Feature | Calculated λmax (nm, Gas Phase) |

|---|---|---|

| B.1 | Symmetrical terphenyl backbone | 338 |

| B.2 | Nitrobenzyl acceptor group | 341 |

| B.3 | Vinyl bridge and nitro-aniline moiety | 340 |

| B.4 | Dual benzoxazole units, strong nitro-oxo acceptor | 340 |

Chemical Transformations and Derivatization Strategies of 3 1,3 Benzoxazol 2 Yl 1 Propanamine

Functional Group Transformations of the Primary Amine Moiety

The primary amine group in 3-(1,3-benzoxazol-2-yl)-1-propanamine is a key site for chemical derivatization, allowing for the introduction of diverse functional groups through well-established reactions. These transformations are fundamental in modifying the compound's physicochemical properties.

Acylation: The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides readily forms amide derivatives. For instance, acylation with chloroacetyl chloride can introduce a reactive handle for further functionalization, as seen in the synthesis of related benzoxazole (B165842) structures. olemiss.edu This straightforward reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting amides can exhibit altered solubility, polarity, and hydrogen bonding capabilities. A study on the acylation of the related 1,3-benzodioxole (B145889) demonstrated a continuous process using a recyclable heterogeneous catalyst, highlighting a sustainable approach to such transformations. nih.gov

Alkylation: Alkylation of the primary amine introduces alkyl groups, leading to the formation of secondary or tertiary amines, depending on the reaction conditions and the nature of the alkylating agent. These modifications can significantly impact the basicity and nucleophilicity of the nitrogen atom.

Imine Formation: The primary amine readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction is typically catalyzed by acid and involves the elimination of a water molecule. masterorganicchemistry.com The formation of imines from various benzoxazole-containing amines has been reported, often serving as a crucial step in the synthesis of more complex heterocyclic systems or biologically active molecules. olemiss.eduijpsr.com For example, reacting 4-(1,3-benzoxazol-2-yl)phenylamine with different aromatic aldehydes in the presence of polyphosphoric acid yields a series of Schiff's bases. ijpsr.com The reversibility of imine formation allows for dynamic covalent chemistry applications. youtube.com

| Transformation | Reagents/Conditions | Product Type | Significance |

| Acylation | Acid chlorides, Anhydrides, Base | Amide | Alters polarity and hydrogen bonding |

| Alkylation | Alkyl halides | Secondary/Tertiary Amine | Modifies basicity and nucleophilicity |

| Imine Formation | Aldehydes, Ketones, Acid catalyst | Imine (Schiff Base) | Key intermediate for complex synthesis |

Directed Modifications and Substitutions on the Benzoxazole Ring System

While the primary amine offers a convenient site for derivatization, the benzoxazole ring itself can be functionalized, albeit with greater challenge due to its relatively electron-deficient nature compared to benzene (B151609).

Electrophilic Aromatic Substitution (SEAr): Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are common methods for functionalizing aromatic rings. wikipedia.orglibretexts.org In the context of the benzoxazole ring system, the position of substitution is directed by the existing substituents and the inherent electronic properties of the heterocyclic ring. The benzoxazole moiety is generally considered to be electron-withdrawing, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to specific positions. youtube.com Reactions like nitration and sulfonation typically require strong acids to generate the electrophile. masterorganicchemistry.com The mechanism involves the attack of the electrophile by the pi-electrons of the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com For heterocyclic systems like pyridine, which shares some electronic similarities with benzoxazole, electrophilic substitution is significantly slower than in benzene due to the electronegativity of the nitrogen atom. wikipedia.org

Metalation-Mediated Functionalization: Directed ortho-metalation (DoM) provides a powerful strategy for regioselective functionalization of aromatic rings. This technique involves the deprotonation of a position ortho to a directing group using a strong base, typically an organolithium reagent, followed by quenching with an electrophile. While specific examples for this compound are not prevalent in the literature, this methodology is widely applied to other heterocyclic systems. The directing group, in this case, could potentially be a derivative of the propanamine side chain or a substituent on the benzoxazole ring itself.

Synthesis of Homologues and Structurally Related Analogues for Comparative Chemical Studies

The synthesis of homologues and analogues of this compound is crucial for establishing structure-activity relationships (SAR) and for fine-tuning the compound's properties for specific applications.

Homologues can be synthesized by varying the length of the alkyl chain connecting the primary amine to the benzoxazole ring. For instance, using starting materials with shorter or longer carbon chains would yield the corresponding ethylamine (B1201723) or butylamine (B146782) derivatives.

| Analogue Type | Modification Strategy | Purpose of Synthesis |

| Homologues | Varying alkyl chain length | Study effect of chain length on properties |

| Substituted Analogues | Adding groups to the benzoxazole ring | Establish structure-activity relationships |

| Heterocyclic Analogues | Replacing the benzoxazole core | Explore impact of the heterocyclic system |

Exploration of Polymerization Potential and Formation of Oligomeric Structures

The bifunctional nature of this compound, possessing both a nucleophilic amine and a benzoxazole moiety, suggests its potential as a monomer in polymerization reactions. The primary amine can participate in step-growth polymerization with complementary monomers, such as dicarboxylic acids or diacyl chlorides, to form polyamides.

Furthermore, benzoxazole-containing oligomers and polymers are known for their thermal stability and mechanical properties. researchgate.net Research into soluble thermosetting polyimide resins containing benzoxazole structures has shown that these materials can exhibit high glass transition temperatures and excellent thermal stability. researchgate.net Although direct polymerization of this compound is not extensively documented, the synthesis of polyimide oligomers from diamines containing the benzoxazole structure demonstrates the feasibility of incorporating this heterocycle into polymer backbones. researchgate.net The resulting polymers could possess unique optical or electronic properties derived from the benzoxazole units.

Investigation of Supramolecular Interactions and Self-Assembly Properties for Material Applications

The benzoxazole ring system and the primary amine group of this compound can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions can drive the self-assembly of the molecule into ordered supramolecular structures.

The potential for hydrogen bonding arises from the N-H protons of the primary amine and the nitrogen atom of the benzoxazole ring. The planar benzoxazole ring can engage in π-π stacking interactions with other aromatic systems. These directional and specific interactions can lead to the formation of well-defined architectures in the solid state or in solution, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The study of these self-assembly processes is crucial for the rational design of new materials with applications in areas like crystal engineering, molecular recognition, and the development of functional organic materials.

Advanced Applications As a Chemical Scaffold and Functional Material Component Non Biological Focus

Design and Synthesis of Ligands for Coordination Chemistry and Metal Complexation

The molecular architecture of 3-(1,3-benzoxazol-2-yl)-1-propanamine, featuring both a nitrogen atom within the oxazole (B20620) ring and a terminal primary amine, makes it an excellent candidate for designing bidentate ligands for metal complexation. The two nitrogen atoms can act as donor sites, chelating to a single metal center to form stable five- or six-membered rings, a feature known to enhance the stability of the resulting complex.

The synthesis of metal complexes using benzoxazole-based ligands is a well-established field. olemiss.edusigmaaldrich.com Typically, the ligand is dissolved in a suitable solvent like ethanol (B145695), and a solution of a metal salt (e.g., chlorides or nitrates of transition metals like Cu(II), Co(II), Ni(II), or Zn(II)) is added. sigmaaldrich.comchemicalbook.com The mixture is often heated to facilitate the reaction, leading to the precipitation of the metal complex, which can then be isolated. The coordination can involve the imine nitrogen of the benzoxazole (B165842) ring and another donor atom from a side chain, as seen in various Schiff base complexes. chemicalbook.com

While specific studies on the coordination complexes of this compound are not extensively detailed in the literature, its potential as a ligand is clear. It can coordinate with metal ions in a bidentate (N,N') fashion. Furthermore, the primary amine can be readily derivatized, for instance, through condensation with aldehydes or ketones to form Schiff base ligands. These resulting, more complex ligands offer enhanced coordination capabilities and allow for the fine-tuning of the electronic and steric properties of the final metal complex. This versatility enables the creation of a wide array of coordination compounds with tailored geometries and properties for applications in catalysis and materials science. nih.govnih.gov

Table 1: Potential Coordination Modes of this compound and its Derivatives

| Ligand Type | Description | Potential Metal Ions | Coordination Sites |

|---|---|---|---|

| Unmodified | The parent amine acts as a simple bidentate ligand. | Cu(II), Ni(II), Co(II), Zn(II), Ru(II) | Benzoxazole Nitrogen, Propylamine (B44156) Nitrogen |

| Schiff Base | Formed by condensation of the primary amine with an aldehyde or ketone. | Transition Metals | Benzoxazole Nitrogen, Imine Nitrogen, other donors from the aldehyde/ketone moiety |

Precursor in the Development of Advanced Materials

The unique photophysical properties of the benzoxazole core, combined with the synthetic versatility of the propylamine tail, positions this compound as a valuable precursor for a range of advanced functional materials.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The benzoxazole nucleus is a well-known fluorophore, and its derivatives are actively investigated for applications in organic electronics. researchgate.net Heterocyclic compounds with high electron affinity are sought after as electron-accepting units in the design of materials for optoelectronic devices. dntb.gov.ua While this compound itself is not an end-product for OLEDs, it serves as a crucial building block. The benzoxazole part can act as the core of a light-emitting molecule or as an electron-transporting moiety.

Researchers have synthesized and studied various benzoxazole, benzimidazole (B57391), and benzothiadiazole derivatives as emitters in OLEDs. researchgate.netnih.gov These studies show that by attaching different aromatic or electron-donating/withdrawing groups to the core heterocycle, the emission color and efficiency of the resulting material can be precisely tuned. The primary amine of this compound provides a convenient handle to link the fluorescent benzoxazole core to other functional units, such as hole-transporting groups (e.g., triphenylamine) or other chromophores, to create complex molecules with tailored properties for high-performance OLEDs. ossila.comsunfinelabs.comlookchem.com For instance, benzoxazole derivatives have been incorporated into blue fluorescent brighteners and dopants for OLEDs. researchgate.net

Polymeric and Supramolecular Materials

The bifunctional nature of this compound makes it a suitable monomer for incorporation into polymers. The primary amine can participate in polymerization reactions, such as polycondensation with dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas. The resulting polymers would feature the rigid, fluorescent benzoxazole unit as a pendant group along the polymer backbone, potentially imparting unique optical and thermal properties to the material.

In the realm of supramolecular chemistry, the molecule's ability to form hydrogen bonds via its N-H groups in the primary amine and the nitrogen atom in the benzoxazole ring allows for the construction of self-assembling systems. nih.gov These non-covalent interactions can lead to the formation of ordered structures like sheets, fibers, or gels. Such supramolecular assemblies are of interest for creating "smart" materials that can respond to external stimuli like temperature or pH. tue.nl Coordination polymers, a type of metal-organic framework (MOF), can also be synthesized using linkers derived from this compound, where metal ions connect the organic units into extended networks.

Fluorescent Probes and Dyes for Non-Biological Imaging or Sensing

The inherent fluorescence of the benzoxazole scaffold is a key feature for its use in developing fluorescent probes. researchgate.net These probes are designed to detect specific analytes, such as metal ions or environmental pollutants, through a change in their fluorescence signal. The basic principle involves coupling the benzoxazole fluorophore to a receptor unit that selectively binds the target analyte.

The this compound molecule is an ideal starting point for such probes. The propylamine side chain can be chemically modified to introduce the necessary receptor. For example, it can be converted into a Schiff base or an amide that can chelate specific metal ions. Upon binding of the analyte to the receptor, the electronic properties of the benzoxazole fluorophore are altered, leading to a detectable change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. Benzoxazole-based probes have been developed for detecting Fe³⁺ ions in environmental water samples. nih.gov Similarly, benzothiazole (B30560) derivatives, which are structurally related, have been used to create probes for mitochondrial imaging and detecting pH changes. nih.gov

Table 2: Potential Sensing Applications of Probes Derived from this compound

| Target Analyte | Sensing Mechanism | Potential Application Area |

|---|---|---|

| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Chelation-induced fluorescence quenching or enhancement | Environmental monitoring, materials characterization |

| pH Changes | Protonation/deprotonation of the amine or modified side chain | Materials science, process monitoring |

Role in Heterogeneous and Homogeneous Catalysis

Metal complexes derived from benzoxazole-containing ligands have shown significant promise in catalysis. mdpi.com The stable coordination environment provided by these ligands can activate the metal center for various chemical transformations. While direct catalytic applications of complexes of this compound are not widely reported, the potential is evident from related systems.

For instance, ruthenium complexes with a similar 3-(diphenylphosphino)-1-propylamine (B94879) ligand have demonstrated high catalytic activity for the oxidation of alcohols. researchgate.net Vanadium complexes with oxazole-based ligands have been successfully used as catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com The catalytic activity of these systems is influenced by the ligand structure, which controls the access of substrates to the metal center and the stability of catalytic intermediates.

Complexes of this compound or its Schiff base derivatives could be explored as catalysts for a variety of organic reactions, including:

Oxidation Reactions: Activating oxidants like H₂O₂ for the selective oxidation of alcohols or hydrocarbons. researchgate.net

Reduction Reactions: Catalyzing the hydrogenation or transfer hydrogenation of ketones and imines.

Cross-Coupling Reactions: Facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Polymerization: Acting as catalysts for olefin polymerization, similar to other oxazole-vanadium systems. mdpi.com

The ligand can be immobilized on a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst. This approach offers the advantages of easy separation of the catalyst from the reaction mixture and potential for recycling, which are crucial for developing sustainable chemical processes.

Building Block in Complex Organic Synthesis and Reaction Methodology Development

Beyond its use in functional materials, this compound is a valuable building block in multi-step organic synthesis. sigmaaldrich.comsigmaaldrich.com Its bifunctional nature allows it to be incorporated into more complex molecular architectures. The primary amine is a versatile functional group that can undergo a wide range of transformations.

Key Synthetic Transformations:

Amide and Sulfonamide Formation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amides and sulfonamides. This is a common strategy for linking the benzoxazole unit to other fragments.

Schiff Base Formation: Condensation with aldehydes and ketones provides access to imines, which can be further reduced to secondary amines or used as ligands. olemiss.edu

N-Alkylation and N-Arylation: The amine can act as a nucleophile in substitution reactions or in modern cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. semanticscholar.org This allows for the attachment of various aryl or alkyl groups.

Heterocycle Synthesis: The amine can be a key component in the synthesis of new heterocyclic rings, such as pyrazoles or triazoles. researchgate.netnih.gov

The benzoxazole ring itself is generally stable to many reaction conditions but can also be part of specific synthetic strategies. For example, benzoxazoles have been used in direct arylation reactions, a powerful tool for C-H bond functionalization that avoids pre-functionalization steps, making synthetic routes more efficient. researchgate.net The development of new synthetic methods often relies on readily available and versatile building blocks like this compound to quickly assemble libraries of compounds for screening and optimization. nih.govnih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,4-bis(benzo[d]oxazol-2-yl)naphthalene |

| Triphenylamine |

| Benzophenone imine |

Development of Agrochemical Intermediates (e.g., herbicides, insecticides, fungicides)

The core structure of this compound serves as a valuable building block for creating a diverse library of potential agrochemical candidates. The primary amine can be readily derivatized through reactions such as acylation, alkylation, and condensation to yield a variety of amides, secondary and tertiary amines, and imines, each with the potential for distinct biological effects.

Herbicidal Derivatives:

Research into related benzoxazole and benzothiazole derivatives has shown significant herbicidal activity. nih.gov For example, derivatives of 3-(pyridin-2-yl)benzothiazol-2-one have been identified as potent inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis in plants. nih.gov While not directly synthesized from this compound, the structural similarities suggest that N-acylation of the propanamine with various substituted carboxylic acids could yield novel herbicides. The resulting amide linkage would introduce a new pharmacophore that could interact with different biological targets in weeds.

For instance, the synthesis of N-acyl derivatives could be explored, as shown in the hypothetical reaction scheme below:

| Reactant 1 | Reactant 2 | Resulting Compound Class | Potential Herbicidal Target |

| This compound | Substituted Benzoyl Chloride | N-(3-(1,3-benzoxazol-2-yl)propyl)benzamides | Cellulose Biosynthesis Inhibitors |

| This compound | Aryloxyacetyl Chloride | N-(3-(1,3-benzoxazol-2-yl)propyl)-2-aryloxyacetamides | Auxin Mimics |

Fungicidal Derivatives:

The benzoxazole ring is a known pharmacophore in several antifungal agents. nih.govmdpi.comnih.gov The development of novel fungicides from this compound could involve its reaction with electrophilic scaffolds known to possess antifungal properties. For example, reaction with isothiocyanates could yield thiourea (B124793) derivatives, a class of compounds that has shown promise in disrupting fungal cell processes.

A study on 2-aminobenzoxazole (B146116) derivatives reported significant in vitro antifungal activity against a range of phytopathogenic fungi, including Fusarium oxysporum and Botrytis cinerea. nih.gov This suggests that derivatives of this compound, which features a related structural motif, could also exhibit potent fungicidal properties.

The following table outlines potential synthetic pathways to fungicidal compounds:

| Reactant 1 | Reactant 2 | Resulting Compound Class | Potential Fungicidal Mechanism |

| This compound | Substituted Isothiocyanate | N-(3-(1,3-benzoxazol-2-yl)propyl)thioureas | Inhibition of Chitin Synthase |

| This compound | Triazole-containing electrophile | Triazolyl-functionalized benzoxazole propanamines | Sterol Biosynthesis Inhibition |

Insecticidal Derivatives:

The synthesis of insecticidal compounds from this compound is another promising area of research. researchgate.netnih.gov For instance, the modification of the primary amine to form complex amides or ureas can lead to compounds that act on the insect nervous system. A study on benzoxazole derivatives of the natural product honokiol (B1673403) revealed insecticidal activity against the oriental armyworm (Mythimna separata). nih.gov

The derivatization of this compound could lead to novel insecticides with various modes of action. The table below presents some hypothetical synthetic targets.

| Reactant 1 | Reactant 2 | Resulting Compound Class | Potential Insecticidal Target |

| This compound | Pyrethroid Carboxylic Acid | Pyrethroid Amides | Sodium Channel Modulators |

| This compound | Neonicotinoid-like scaffold | Neonicotinoid Analogs | Nicotinic Acetylcholine Receptor Agonists |

While direct evidence of the use of this compound as an agrochemical intermediate is limited in the surveyed literature, its structural features strongly support its potential as a versatile scaffold for the development of new and effective herbicides, fungicides, and insecticides. Further synthetic exploration and biological screening of its derivatives are warranted to fully realize its potential in agricultural chemistry.

Analytical Method Development for 3 1,3 Benzoxazol 2 Yl 1 Propanamine and Its Derivatives

Development of Quantitative and Qualitative Chromatographic Assays (e.g., HPLC, GC)

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of 3-(1,3-benzoxazol-2-yl)-1-propanamine and related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings.

Stationary Phase: Reversed-phase columns, such as C18 or C8, are frequently used. The nonpolar stationary phase interacts with the benzoxazole (B165842) moiety, while the polarity of the propanamine side chain can be modulated by adjusting the mobile phase pH.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is common. The pH of the aqueous phase is a critical parameter, as it controls the ionization state of the primary amine group (pKa ≈ 9.8) and influences retention time and peak shape. nih.gov

Detection: A UV detector is highly effective, as the benzoxazole ring system exhibits strong chromophoric properties. Detection is typically set at the wavelength of maximum absorbance for optimal sensitivity. For more complex matrices or trace-level analysis, coupling HPLC with a mass spectrometer (LC-MS) is preferred. epa.gov

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While the target compound has a predicted boiling point of approximately 290°C, its primary amine group can pose analytical challenges. nih.gov

Challenges and Solutions: The high polarity of the amine can lead to interactions with active sites (e.g., free silanol (B1196071) groups) in the GC column and inlet, resulting in poor peak shape (tailing) and reduced reproducibility. acs.org To mitigate this, specialized columns designed for amine analysis, such as the Agilent J&W CP-Volamine, are recommended. mdpi.com These columns have a stationary phase that is chemically treated to reduce active sites. Another approach is chemical derivatization, where the amine is converted to a less polar, more volatile derivative (e.g., via acylation or silylation) prior to analysis, though this adds complexity to the sample preparation. mdpi.com

Carrier Gas and Detector: Helium or hydrogen is typically used as the carrier gas. mdpi.com A Flame Ionization Detector (FID) provides a robust and linear response for quantification. acs.org For qualitative analysis and impurity identification, a Mass Spectrometer (MS) detector is indispensable.

Table 1: Illustrative Chromatographic Conditions for Amine Analysis

| Parameter | HPLC Method (Reversed-Phase) | GC-FID Method (for Volatile Amines) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Amine-specific (e.g., Agilent J&W CP-Volamine, 30 m x 0.32 mm) mdpi.com |

| Mobile Phase/Carrier Gas | Acetonitrile:Phosphate Buffer (pH adjusted) | Helium or Hydrogen mdpi.com |

| Flow Rate | 1.0 mL/min | 1-2 mL/min |

| Temperature | Ambient or controlled (e.g., 30°C) | Oven temperature program (e.g., 50°C to 250°C) |

| Detection | UV at λmax (e.g., 275 nm) | Flame Ionization Detector (FID) |

| Injection Volume | 10-20 µL | 1-2 µL (split/splitless) |